5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide
Description
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group at the 5-position of the benzene ring, a methoxy group at the 2-position, and a sulfonamide-linked 3,4-dimethoxyphenethylamine moiety.
Properties
Molecular Formula |
C21H29NO5S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H29NO5S/c1-21(2,3)16-8-10-18(26-5)20(14-16)28(23,24)22-12-11-15-7-9-17(25-4)19(13-15)27-6/h7-10,13-14,22H,11-12H2,1-6H3 |
InChI Key |
FVJVOUMOVXFIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the significant applications of compounds similar to 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is their potential as anticancer agents. Research indicates that derivatives within this class have shown cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, studies have reported that certain sulfonamide derivatives exhibit IC50 values below 100 μM, indicating significant potency against these cell lines .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This process includes the translocation of phosphatidylserine and alterations in mitochondrial membrane potential, leading to increased apoptotic cell populations. The morphological changes observed in treated cell lines further support the apoptotic activity of these compounds .
Enzyme Inhibition
α-Glucosidase and Acetylcholinesterase Inhibitors
Another promising application of this compound is its potential as an enzyme inhibitor. Sulfonamides have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes play critical roles in glucose metabolism and neurotransmission, respectively. Inhibition of α-glucosidase can be beneficial for managing Type 2 diabetes mellitus by slowing carbohydrate absorption .
Synthesis and Testing
Recent studies have synthesized new sulfonamide derivatives and evaluated their inhibitory potential against these enzymes. For example, compounds derived from benzodioxane and acetamide moieties have shown promise as effective inhibitors, suggesting that structural modifications can enhance biological activity .
Material Science
Organic Reaction Intermediates
In material science, derivatives of this compound may serve as intermediates for synthesizing advanced organic materials such as heteropentacenes with π-conjugated systems. These materials are essential in developing organic semiconductors and photovoltaic devices due to their electronic properties .
Case Study 1: Anticancer Activity Assessment
A series of sulfonamide derivatives were synthesized and tested for anticancer activity against HCT-116 and HeLa cell lines. The most active compounds demonstrated a significant increase in apoptotic cells compared to controls, showcasing the potential of these compounds in cancer therapies.
Case Study 2: Enzyme Inhibition Studies
Research focused on the synthesis of sulfonamides with varying substituents showed that specific modifications led to enhanced α-glucosidase inhibition. The structure-activity relationship (SAR) analysis revealed that certain functional groups significantly impacted enzyme binding affinity.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Similarities :
- Shares the 3,4-dimethoxyphenethylamine group linked to a carbonyl (benzamide) instead of a sulfonamide.
Key Differences : - Synthesis : Rip-B is synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine with an 80% yield , whereas the target compound requires sulfonylation.
- Physicochemical Properties : Rip-B has a melting point of 90°C, which may differ from the target compound due to the tert-butyl group’s steric effects.
- Bioactivity : Benzamide derivatives often exhibit protease inhibition or antimicrobial activity, contrasting with sulfonamides’ typical roles in targeting carbonic anhydrases or GPCRs .
Table 1: Comparison with Rip-B
| Property | Target Compound | Rip-B |
|---|---|---|
| Core Structure | Benzenesulfonamide | Benzamide |
| Key Substituents | 5-tert-butyl, 2-methoxy | Benzoyl group |
| Melting Point | Not reported | 90°C |
| Yield | Not reported | 80% |
Sulfonamide Derivatives with Methoxy/Chloro Substituents
Example : N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives .
Structural Comparison :
- The target compound lacks the 5-chloro substituent but includes a tert-butyl group.
Synthetic Routes : - Sulfonamides with chloro-methoxy substituents are synthesized via nucleophilic substitution or condensation, often requiring protective groups for methoxy functionalities .
Biological Relevance : - Chloro-substituted sulfonamides show enhanced antimicrobial activity compared to methoxy derivatives, suggesting the tert-butyl group in the target compound may prioritize lipophilicity over electrophilic reactivity .
Table 2: Comparison with Chloro-Methoxy Sulfonamides
Heterocyclic Systems with 3,4-Dimethoxyphenyl Groups
Example : 2-(3,4-dimethoxyphenyl)-7-substituted-pyrido[1,2-a]pyrimidin-4-ones .
Structural Comparison :
- These compounds incorporate a pyrido-pyrimidinone core instead of a sulfonamide. Functional Implications:
- Pharmacological Data:
- Pyrido-pyrimidinones with cyclohexenyl amino groups (e.g., ethyl(methyl)amino) show cardiovascular activity, diverging from sulfonamides’ traditional applications .
Toxicity and Pharmacopeial Standards
Triazole Derivatives :
- 2-((5-(3,4-Dimethoxyphenyl)-triazole)thio)acetic acids exhibit predicted low acute toxicity via computational models . Pharmacopeial Relevance:
- Verapamil Related Compound B (with 3,4-dimethoxyphenethyl and nitrile groups) is standardized in pharmacopeias for purity testing . This highlights the regulatory importance of methoxy-substituted compounds, which may extend to the target sulfonamide if clinically developed.
Biological Activity
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25NO3S
- Molar Mass : 359.48 g/mol
- Structural Characteristics : The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the context of drug design.
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines. A study by Flynn et al. (2023) highlighted that certain benzo[b]furan derivatives demonstrated potent antiproliferative activity, suggesting that modifications in the molecular structure can enhance biological efficacy .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. A focused library of diarylsulfonamide derivatives was synthesized to evaluate their inhibitory effects on Leishmania infantum amastigotes. The results indicated that specific structural features significantly influenced their activity against this pathogen .
The mechanism by which this compound exerts its biological effects is attributed to its interaction with target proteins involved in critical cellular pathways. For example, sulfonamides often inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are essential for the synthesis of folate in bacteria and some cancer cells .
Study 1: Antitumor Efficacy
A recent study evaluated the anticancer efficacy of a related compound on various human cancer cell lines. The results demonstrated that the compound exhibited a significant reduction in cell viability at micromolar concentrations, suggesting a promising therapeutic index for further development .
Study 2: Inhibition of Leishmania
In another investigation, the synthesized diarylsulfonamide derivatives were tested against Leishmania amastigotes. The study reported IC50 values indicating potent activity, with some compounds showing improved selectivity over traditional treatments .
Table 1: Biological Activity Summary
| Activity Type | Compound Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | This compound | 10 | |
| Antimicrobial | Diarylsulfonamide derivatives | 5 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits dihydropteroate synthase involved in folate synthesis |
| Protein Binding | Interacts with tubulin and disrupts microtubule formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
